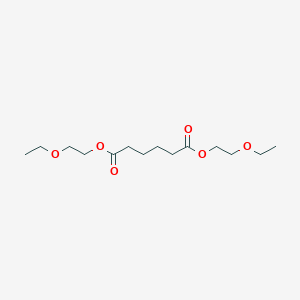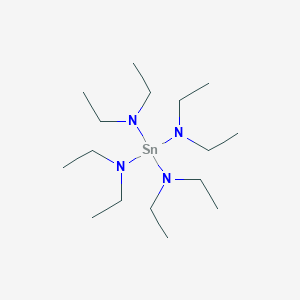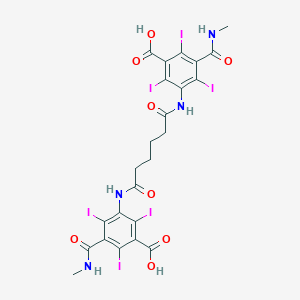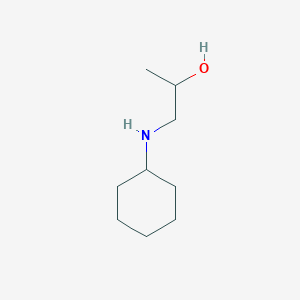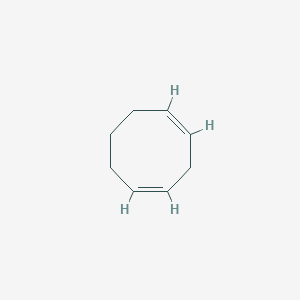
1,4-Cyclooctadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclooctadiene (COD) is a colorless liquid with a formula of C8H12. It is an important organic compound used in various scientific research applications. COD is a cyclic hydrocarbon that contains two double bonds and eight carbon atoms in the ring structure. The compound is highly reactive and can be used in a variety of chemical reactions.
Mécanisme D'action
The mechanism of action of 1,4-Cyclooctadiene is not well understood. However, it is known that the compound can form complexes with metal ions, which can then be used in various catalytic reactions. The compound can also undergo various chemical reactions due to its highly reactive nature.
Effets Biochimiques Et Physiologiques
There is no information available on the biochemical and physiological effects of 1,4-Cyclooctadiene. However, it is known that the compound is highly reactive and can undergo various chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Cyclooctadiene has several advantages and limitations for lab experiments. The compound is highly reactive and can be used in a variety of chemical reactions. It is also relatively easy to synthesize and purify. However, 1,4-Cyclooctadiene is highly flammable and can be hazardous to handle. It also has a low boiling point, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions related to 1,4-Cyclooctadiene. One potential direction is the development of new catalytic reactions using 1,4-Cyclooctadiene complexes. The compound could also be used in the synthesis of new organic compounds with unique properties. Another potential direction is the use of 1,4-Cyclooctadiene in the production of electronic materials such as organic LEDs and solar cells.
Conclusion:
In conclusion, 1,4-Cyclooctadiene is an important organic compound used in various scientific research applications. The compound is synthesized through the Diels-Alder reaction and is highly reactive. It is commonly used as a ligand in coordination chemistry and in the synthesis of other organic compounds. The compound has several advantages and limitations for lab experiments and has several potential future directions for research.
Méthodes De Synthèse
The most common method for synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of 1,4-Cyclooctadiene, the diene is 1,3-butadiene and the dienophile is ethylene. The reaction is catalyzed by a metal catalyst such as platinum or palladium. The resulting product is then purified through distillation to obtain pure 1,4-Cyclooctadiene.
Applications De Recherche Scientifique
1,4-Cyclooctadiene is used in various scientific research applications. It is commonly used as a ligand in coordination chemistry. The compound can form complexes with metal ions, which can be used in various catalytic reactions. 1,4-Cyclooctadiene is also used in the synthesis of other organic compounds such as polymers and pharmaceuticals. The compound is also used in the production of electronic materials such as liquid crystals and conductive polymers.
Propriétés
Numéro CAS |
1073-07-0 |
|---|---|
Nom du produit |
1,4-Cyclooctadiene |
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(1Z,4Z)-cycloocta-1,4-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |
Clé InChI |
DNZZPKYSGRTNGK-PQZOIKATSA-N |
SMILES isomérique |
C1C/C=C\C/C=C\C1 |
SMILES |
C1CC=CCC=CC1 |
SMILES canonique |
C1CC=CCC=CC1 |
Autres numéros CAS |
16327-22-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)
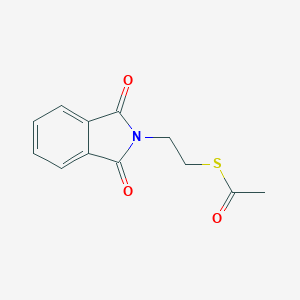
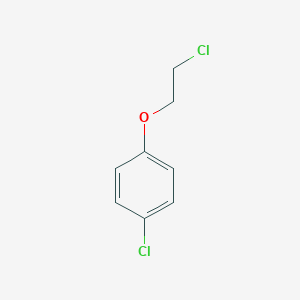
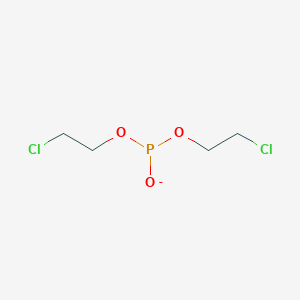
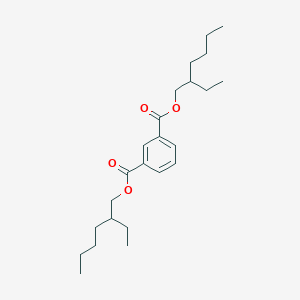
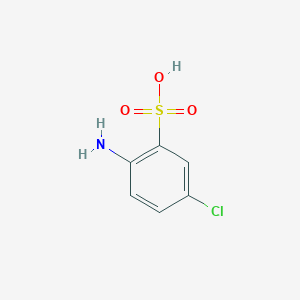
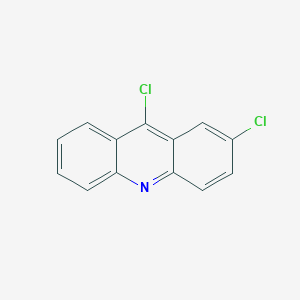
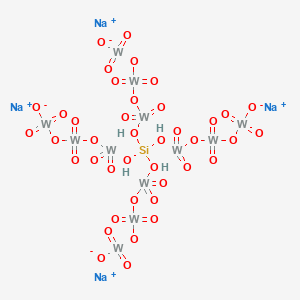
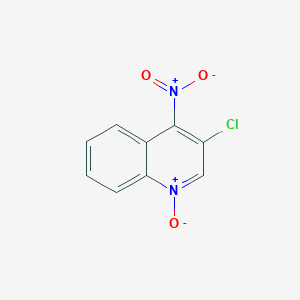
![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
